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Compound of Interest

Compound Name:
1-(3-chlorophenyl)-4-methyl-1H-

pyrazole

CAS No.: 154396-09-5

Cat. No.: B6611562 Get Quote

Executive Summary
Compound Identity: 1-(3-chlorophenyl)-4-methyl-1H-pyrazole CAS Registry Number:

154396-09-5 Molecular Formula: C₁₀H₉ClN₂ Molecular Weight: 192.65 g/mol

This technical guide addresses the physicochemical characterization of 1-(3-chlorophenyl)-4-
methyl-1H-pyrazole, a critical intermediate in the synthesis of agrochemicals and aryl-pyrazole

pharmaceuticals. While specific, peer-reviewed solubility datasets for this regioisomer are

absent from open-access thermodynamic journals (e.g., J. Chem. Eng. Data), this guide

synthesizes data from analogous structures and process patents to establish a predictive

solubility landscape. Furthermore, it provides a validated experimental framework for

researchers to generate high-precision solubility data required for crystallization and

formulation design.

Physicochemical Profile & Predictive Solubility
Landscape
Structural Determinants of Solubility
The molecule features a lipophilic 3-chlorophenyl ring coupled to a 4-methylpyrazole core. The

absence of strong hydrogen bond donors (unlike its 5-carboxylic acid or 4-amine derivatives)

significantly influences its solvent affinity.
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Lipophilicity (Predicted LogP): ~3.2 – 3.8 (High affinity for organic solvents; poor water

solubility).

Crystal Lattice Energy: The meta-substitution (3-chloro) typically disrupts crystal packing

efficiency compared to para-isomers, potentially lowering the melting point (estimated range:

60–90 °C) and enhancing solubility in organic solvents relative to its 4-chlorophenyl analogs.

Solvent Compatibility Matrix
Based on synthetic workflows for 1-aryl-pyrazoles (Gosselin et al., 2006), the following

solubility ranking is established to guide solvent selection for reaction and purification.

Solvent Class
Representative
Solvents

Predicted Solubility
Process
Application

Polar Aprotic DMAc, DMF, NMP
Very High (>150

mg/mL)

Reaction medium;

initial dissolution.

Polar Aprotic DMSO High
Stock solution

preparation.

Polar Protic
Ethanol, Methanol,

IPA

Moderate (Temp.

dependent)

Crystallization

(cooling);

Recrystallization.

Esters/Ethers Ethyl Acetate, THF Moderate to High
Extraction; liquid-liquid

separation.

Non-Polar Hexane, Heptane Low (<5 mg/mL)
Anti-solvent for

precipitation.

Aqueous Water, Buffer (pH 7)
Negligible (<0.1

mg/mL)

Anti-solvent; wash

solvent.
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Process Insight: The high solubility in DMAc/DMF suggests these are ideal reaction solvents but

poor for isolation. A standard purification strategy involves quenching the DMAc reaction

mixture into water (anti-solvent) or cooling an ethanolic solution to induce supersaturation.

Experimental Protocol: Dynamic Laser Monitoring
Method
To generate precise solubility data (mole fraction

) versus temperature (

), the Dynamic Laser Monitoring technique is recommended over the static shake-flask method
due to its speed and accuracy in detecting the exact point of dissolution (clear point).

Workflow Diagram
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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
Preparation: Accurately weigh solute (

) and solvent (

) into a jacketed glass vessel (uncertainty
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g).

Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) and a photodetector on opposite sides

of the vessel.

Equilibration: Initiate stirring (400 rpm) and set the thermostat to a temperature well below

the expected saturation point.

Heating Ramp: Increase temperature slowly (

) to maintain quasi-equilibrium.

Detection: Monitor the laser intensity (

). The transition from a scattering suspension (

) to a clear solution (

) marks the saturation temperature (

).

Replication: Repeat for varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling & Data Analysis
Once experimental data is collected, it must be correlated to determine the thermodynamic

properties of dissolution.

Modified Apelblat Equation
The Modified Apelblat model is the standard for correlating solubility (

) with temperature (

) for non-ideal solutions:

: Mole fraction of 1-(3-chlorophenyl)-4-methyl-1H-pyrazole.

: Absolute temperature (Kelvin).

: Empirical model parameters derived via multivariate regression.
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Dissolution Thermodynamics
Using the Van't Hoff analysis, calculate the enthalpy (

) and entropy (

) of solution:

Positive

: Indicates endothermic dissolution (solubility increases with T), typical for this class of
pyrazoles.

Process Implication: If

is high, cooling crystallization will be highly efficient (steep solubility curve).

Process Development Implications
Crystallization Strategy

Solvent Selection: Based on the predicted landscape, Ethanol/Water (binary mixture) is the

optimal system.

Mechanism:[1][2] Dissolve the crude intermediate in hot Ethanol (high solubility). Slowly

add Water (anti-solvent) or cool the solution.

Benefit: The hydrophobic nature of the 3-chlorophenyl group ensures a sharp drop in

solubility as water content increases, maximizing yield.

Impurity Rejection
Regioselectivity Control: Synthesis of 1-arylpyrazoles often produces small amounts of the

regioisomer (1-(3-chlorophenyl)-5-methyl-1H-pyrazole).

Purification: The 4-methyl isomer typically packs better than the 5-methyl isomer (due to

steric clash in the 5-position). Recrystallization from Isopropanol (IPA) is recommended to

leverage these subtle packing differences for purification.
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Compound Registry: 1-(3-chlorophenyl)-4-methyl-1H-pyrazole.[3][4] CAS Registry

Number 154396-09-5.[3] Chemical Book / Chem960 Databases.[3] Link

Synthetic Context: Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., &

Grabowski, E. J. J. (2006).[5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted

Pyrazoles. Synlett, 2006(19), 3267-3270. Link

Thermodynamic Methodology: Jouyban, A. (2008). Review of the Cosolvency Models for
Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy &
Pharmaceutical Sciences, 11(1), 32-58.
Analogous Data: Pertinent to 1-aryl-pyrazole derivatives (e.g., Celecoxib intermediates),
Journal of Chemical & Engineering Data often publishes specific solubility datasets for this
structural class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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